molecular formula C12H4Br4O B12885108 1,3,7,9-Tetrabromo-dibenzofuran CAS No. 617707-80-9

1,3,7,9-Tetrabromo-dibenzofuran

Cat. No.: B12885108
CAS No.: 617707-80-9
M. Wt: 483.77 g/mol
InChI Key: PFKOPXBJSVTQLW-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring . This compound is of significant interest in environmental chemistry and toxicology research. Dibenzofuran itself is a model compound for studying the biodegradation of more complex and toxic halogenated persistent organic pollutants (POPs) . The brominated analogs, including tetrabromo-dibenzofurans, are studied for their environmental persistence, potential for bioaccumulation, and organotoxic profile . Research suggests such compounds can act as endocrine disruptors and liver tumor promoters in animal models, and their metabolites may mediate toxicity through the aryl hydrocarbon receptor signaling pathway, a mechanism shared with the highly toxic dioxins and polychlorinated dibenzofurans . As a polybrominated compound, it serves as a critical reference standard in analytical chemistry for method development and for the identification and quantification of brominated flame retardant degradation products in environmental and biological samples. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617707-80-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,7,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H

InChI Key

PFKOPXBJSVTQLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

Formation Pathways and Mechanistic Investigations of Polybrominated Dibenzofurans

Thermal Formation Processes

High-temperature conditions are a primary driver for the formation of 1,3,7,9-tetrabromodibenzofuran. These processes typically involve the degradation and transformation of brominated organic compounds.

Combustion and Incineration Environments

Combustion and incineration of materials containing brominated flame retardants (BFRs) are significant sources of PBDFs, including 1,3,7,9-tetrabromodibenzofuran. murdoch.edu.au During the thermal treatment of waste, such as that from electronic and electrical equipment, the BFRs present can undergo complex reactions to form a range of polybrominated compounds. osti.gov The presence of oxygen and high temperatures in these environments facilitates the degradation of BFRs and the subsequent formation of PBDFs. murdoch.edu.aucdu.edu.au Studies have shown that the congener profile of PBDD/Fs formed is dependent on the specific conditions of the combustion or pyrolysis process, such as temperature and the presence of oxygen. service.gov.uk For instance, the incineration of municipal solid waste can lead to the emission of PBDD/Fs into flue gas, fly ash, and residues. acs.org

Pyrolysis and Thermal Degradation of Materials

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an oxygen-deficient atmosphere, is another key pathway for the formation of 1,3,7,9-tetrabromodibenzofuran. murdoch.edu.aucdu.edu.au Laboratory and pilot-scale studies have investigated the thermal decomposition of pure BFRs and BFR-containing polymers under pyrolytic conditions, typically at temperatures ranging from 280 to 900°C. murdoch.edu.aucdu.edu.au During pyrolysis, BFRs degrade and can form various brominated products, which are precursors to PBDFs. For example, the pyrolysis of decabromodiphenyl ether (decaBDE) can generate 2,3,7,8-tetrabromodibenzofuran (B3055897) at temperatures between 400 and 700°C. nih.gov The thermal degradation of tetrabromobisphenol A (TBBPA), another common BFR, has also been shown to produce PBDFs. service.gov.uk

Influence of Polymer Matrices on PBDF Formation

The type of polymer matrix in which a brominated flame retardant is embedded significantly influences the formation of PBDFs. murdoch.edu.aucdu.edu.au During thermal degradation, the polymer can interact with the BFR, affecting its decomposition pathway and the subsequent formation of byproducts. For instance, the pyrolysis of a polybutylene terephthalate/decabromobiphenyl blend leads to the formation of PBDFs at parts-per-million levels. researchgate.net The presence of certain plastics can alter the congener pattern of the PBDD/Fs formed during thermal events. service.gov.uk

De Novo Synthesis Pathways

De novo synthesis is a formation pathway where the basic ring structure of the dibenzofuran (B1670420) is assembled from smaller, unrelated carbon fragments in the presence of a bromine source under thermal conditions. murdoch.edu.audntb.gov.ua This process is distinct from precursor-mediated formation, where the dibenzofuran backbone is already present in the starting material. Complete destruction of BFRs can promote the formation of PBDD/Fs through de novo synthesis. murdoch.edu.au While this pathway is a recognized source of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), it is also relevant for their brominated analogues.

Precursor-Specific Formation Mechanisms

The formation of 1,3,7,9-tetrabromodibenzofuran is often directly linked to the chemical transformation of specific precursor compounds, particularly other brominated flame retardants.

Formation from Brominated Flame Retardants (BFRs) and Polybrominated Diphenyl Ethers (PBDEs)

The thermal degradation of various BFRs is a well-established source of PBDFs. murdoch.edu.aucdu.edu.au Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are significant precursors. acs.org During combustion or pyrolysis, PBDEs can undergo intramolecular cyclization to form PBDFs. nih.gov For example, the thermal treatment of plastics containing PBDEs, such as in recycling processes, can lead to the formation of PBDD/Fs. service.gov.uk

Research has also identified the formation of tetrabrominated dibenzodioxins (TeBDDs) as byproducts during the synthesis of certain BFRs. Specifically, 1,3,6,8- and 1,3,7,9-TeBDD have been found in commercial 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). service.gov.uk While this refers to dibenzodioxins, it highlights the potential for the formation of similarly substituted dibenzofurans during related chemical processes. Furthermore, studies on the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) have shown the formation of 2,4,6,8-tetrabromodibenzofuran. researchgate.net

Table 1: Investigated Formation Conditions of Polybrominated Dibenzofurans

ProcessTemperature RangePrecursorsKey Findings
Combustion/Incineration High TemperaturesBrominated Flame Retardants (BFRs)Formation of a range of PBDD/Fs, with congener profiles dependent on conditions.
Pyrolysis 280-900°CBFRs, PBDEs, TBBPADegradation of BFRs leads to brominated precursors of PBDFs.
Polymer Matrix Pyrolysis 600°CPolybutylene terephthalate/decabromobiphenylFormation of PBDFs at ppm levels.
De Novo Synthesis High TemperaturesFragmented organic matter and bromine sourceAssembly of the dibenzofuran ring structure from smaller molecules.
BFR/PBDE Degradation 400-700°CPBDEs, BTBPE, OH-PBDEsIntramolecular cyclization and other reactions form specific PBDF congeners.

Pathways from Bromophenols and Other Phenolic Precursors

The formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) frequently involves bromophenols (BPs) as key precursors. sci-hub.se BPs are structurally similar to PBDD/Fs and are considered predominant precursors in their formation. sci-hub.se The thermal decomposition of widely used BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), can produce brominated phenols and benzenes, which then act as building blocks for PBDD/Fs. cdu.edu.auresearchgate.net

Two primary pathways are generally considered for the formation of PBDD/Fs from precursors:

Precursor Pathway: This involves the condensation of precursor molecules like bromophenols. For instance, the pyrolysis of 2,6-dibromophenol (B46663) has been shown to produce the 2-bromophenoxy radical, a key intermediate. The dimerization of these radicals through C-C coupling leads to PBDF precursors, while O-C coupling results in PBDD precursors. service.gov.uk

De Novo Synthesis: In this pathway, PBDD/Fs are formed from the basic elements or fragments of precursor molecules, particularly in the presence of a carbon source. cdu.edu.audiva-portal.org While this process involves a longer series of reactions and typically results in smaller quantities of dioxins, it is a significant formation route, especially during the complete destruction of BFRs. cdu.edu.audiva-portal.org

Studies have shown that even during the manufacturing and recycling of plastics containing BFRs, thermal stress can lead to the formation of PBDD/Fs from these precursors. researchgate.netnih.gov The specific substitution pattern of the resulting PBDD/F congeners is determined by the substitution pattern of the initial halogenated phenol (B47542) precursors. sci-hub.se

Radical and Intermediate Reaction Mechanisms

The formation of PBDFs is fundamentally governed by radical chemistry. A critical initial step is the formation of halogenated phenoxy radicals from bromophenol precursors. researchgate.net This often occurs through hydrogen abstraction, which is a low-energy pathway. researchgate.net

Once formed, these radicals undergo a series of reactions:

Radical Coupling: Two bromophenoxy radicals can couple. The formation of PBDFs proceeds through a C-C coupling between the radicals. service.gov.uk

Cyclization: Following the coupling, a ring-closure reaction occurs. For PBDF formation from PBDEs, a key step is the loss of a bromine or hydrogen atom at the ortho position (adjacent to the ether linkage), which is then followed by cyclization. acs.org This pathway has a modest reaction barrier. acs.org

Elimination: The final step often involves the elimination of molecules like HBr to form the stable dibenzofuran structure.

Catalytic Effects and Reaction Conditions

The yield and rate of 1,3,7,9-tetrabromo-dibenzofuran formation are significantly influenced by the presence of metal catalysts and specific reaction conditions.

Influence of Metal Catalysts (e.g., Cu, Fe, Sb2O3)

Metals and their compounds can act as potent catalysts in the formation of PBDD/Fs. Copper is a well-established and highly effective catalyst for dioxin formation. nih.govejnet.org Studies have shown that the presence of copper compounds, such as CuCl2 or CuO, significantly increases the yield of PBDD/Fs during combustion and pyrolysis processes. pops.intaaqr.org Copper likely promotes the formation of PBDD/Fs by facilitating chlorination/bromination reactions and ring formation. nih.govaaqr.org The presence of CuBr2 has been shown to accelerate the degradation of carbonaceous structures in the presence of oxygen, promoting de novo synthesis. acs.org

Iron (Fe) and its oxides (e.g., Fe2O3) also exhibit catalytic activity, although generally less pronounced than copper. pops.intaaqr.org Antimony trioxide (Sb2O3), often used as a synergist with brominated flame retardants, has been shown to increase the amount of PBDD/Fs formed during thermal treatment of plastics. researchgate.netresearchgate.netnih.gov Other metals like zinc (Zn) have also been correlated with an increase in dioxin formation. ejnet.orgpops.int Conversely, some metals, such as cobalt and vanadium, have been found to decrease the net formation of halogenated aromatic compounds by catalyzing their oxidative degradation. nih.gov

Influence of Metal Catalysts on PBDD/F Formation
CatalystEffect on PBDD/F FormationRelevant ProcessesReference
Copper (Cu) and its compounds (e.g., CuCl2, CuO)Strongly promotes formationDe novo synthesis, Precursor pathway nih.govejnet.orgpops.intaaqr.orgacs.org
Iron (Fe) and its oxides (e.g., Fe2O3)Promotes formationPyrolysis, Co-combustion pops.intaaqr.org
Antimony Trioxide (Sb2O3)Increases formationExtrusion and combustion of flame-retarded plastics researchgate.netresearchgate.netnih.gov
Zinc (Zn)Promotes formationPyrolysis, Combustion ejnet.orgpops.int
Cobalt (Co), Vanadium (V)Decreases net formation (promotes degradation)Oxidative degradation in fly ash nih.gov

Role of Temperature, Oxygen Concentration, and Residence Time

Temperature is a critical parameter in PBDD/F formation. The optimal temperature range for the formation of PBDFs and PBDDs from polymers containing BFRs is typically between 600°C and 800°C. rivm.nl However, formation can occur at lower temperatures, even during polymer processing like extrusion. researchgate.nettue.nl Studies on the oxidation of monobromobenzene showed that PBDFs were observed in a narrower temperature range of 700-850°C, while PBDEs formed between 550-850°C. nih.gov High temperatures can also facilitate the loss of an ortho bromine atom from PBDEs, leading to cyclization and PBDF formation. nih.gov Under controlled incineration conditions, with temperatures above 850°C and sufficient residence time, BFRs and PBDD/Fs can be effectively destroyed. diva-portal.orgresearchgate.net

Oxygen concentration significantly impacts the reaction pathways. Oxidative conditions generally favor the formation of PBDD/Fs compared to pyrolytic (oxygen-deficient) conditions. cdu.edu.au The presence of oxygen is essential for the de novo synthesis pathway on fly ash. ejnet.org Higher concentrations of PBDD/Fs are detected when air is used as a carrier gas compared to nitrogen. pops.int

Residence time, the duration the reactants spend in a specific temperature zone, also plays a crucial role. A sufficient residence time within the optimal temperature window (e.g., 250°C to 400°C) is necessary for formation pathways to proceed. rivm.nlresearchgate.net Shortening the residence time in this critical temperature window, for instance through rapid quenching of flue gases, can decrease the amount of PBDD/Fs formed. diva-portal.org

Key Reaction Conditions for PBDD/F Formation
ParameterInfluence on FormationTypical Range/ObservationReference
TemperatureOptimal formation window exists; destruction at very high temperatures.Optimal formation: 600-800°C. Destruction: >850°C. diva-portal.orgrivm.nl
Oxygen ConcentrationOxidative conditions generally promote higher yields than pyrolytic conditions.Essential for de novo synthesis. cdu.edu.aupops.int
Residence TimeSufficient time in the formation temperature window increases yield.Rapid quenching can reduce formation. diva-portal.orgresearchgate.net

Gas-Phase versus Condensed-Phase Reactions

PBDD/F formation can occur in both the gas phase and the condensed phase (i.e., on the surface of solid particles like fly ash). cdu.edu.au

Condensed-phase reactions refer to chemical processes that occur on the surface of solids. libretexts.orgyoutube.com The de novo synthesis of PBDD/Fs is a key example, occurring on the surface of fly ash particles in post-combustion zones of incinerators. cdu.edu.au Metal catalysts present in the fly ash play a crucial role in these heterogeneous reactions. cdu.edu.au

Gas-phase reactions involve the interaction of precursor molecules in the gaseous state. libretexts.orgyoutube.com The precursor pathway, involving the condensation of gas-phase bromophenols or the intramolecular cyclization of PBDEs, is a significant homogeneous gas-phase formation route. cdu.edu.auacs.org

Isomer-Specific Formation of this compound and Related Congeners

The formation of specific PBDD/F isomers, such as this compound, is not random. It is dictated by the structure of the precursors and the reaction mechanisms. For example, the major tetrachlorodibenzo-p-dioxin (TCDD) isomers found as impurities in the herbicide 2,4,6-trichlorophenol (B30397) were 1,3,6,8- and 1,3,7,9-TCDD, reflecting the structure of the starting material. who.int A similar principle applies to brominated compounds.

The formation of symmetrically substituted congeners like this compound likely originates from symmetrically substituted precursors. The pyrolysis of specific bromophenols or the coupling of specific bromophenoxy radicals would lead to predictable isomer patterns. For example, the oxidation of 2,2'-diOH-BB-80 (a dihydroxylated polybrominated biphenyl) by manganese oxides was found to produce 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF). nih.gov Similarly, the pyrolysis of TBBPA can lead to 2,4,6,8-TeBDF. service.gov.uk

While direct studies detailing the specific formation pathways of this compound are limited, its formation can be inferred from the general mechanisms. It would require precursor molecules with bromine atoms at positions that would lead to the 1,3,7,9-substitution pattern after cyclization and rearrangement. The analysis of PBDD/F congeners often reveals that PBDFs are found in much higher concentrations than PBDDs in thermal processes. service.gov.uk The specific congener pattern is highly dependent on the reaction conditions and the materials involved. service.gov.uk

Environmental Occurrence, Distribution, and Source Apportionment of Polybrominated Dibenzofurans

Occurrence in Atmospheric Compartments (Gas and Particulate Phases)

Polybrominated dibenzofurans, including congeners like 1,3,7,9-TeBDF, have been detected in the atmosphere. Their distribution between the gas and particulate phases is influenced by their physical-chemical properties and environmental conditions.

Studies have shown that PBDD/Fs are present in the ambient air of various locations, from urban centers to remote regions. For instance, they have been detected in the air in Kyoto, Japan, and Shanghai, China. researchgate.net The partitioning between the gas and particulate phases is crucial for their atmospheric transport. Less brominated congeners tend to be more volatile and can exist in the gas phase, allowing for long-range atmospheric transport. Conversely, more heavily brominated compounds are more likely to adsorb to airborne particulate matter. This association with particles protects them from photolytic degradation and facilitates their transport over long distances. pops.int

Data from monitoring stations, including those in the Arctic, show that PBDD/Fs are widespread, indicating their capacity for long-range environmental transport. pops.int While specific concentration data for 1,3,7,9-TeBDF in the atmosphere is not always detailed separately from total PBDFs, the presence of the broader group in both gas and particulate forms is well-documented.

Distribution in Terrestrial Environments (Soil, Sediment, Dust, Electronic Shredder Residue)

The terrestrial environment serves as a significant sink for 1,3,7,9-TeBDF and other PBDFs. These compounds are found in soil, sediment, dust, and particularly in residues from electronic waste (e-waste) recycling.

Research conducted in eastern China at a large-scale e-waste recycling facility revealed significant concentrations of PBDD/Fs in various environmental matrices. nih.gov The concentrations of total PBDD/Fs were found to be substantial in soil samples and workshop-floor dust from the facility. nih.gov In these samples, the concentrations of PBDFs were several orders of magnitude higher than those of polybrominated dibenzo-p-dioxins (PBDDs). nih.gov

The following table summarizes the range of total PBDD/F concentrations found in different samples from the e-waste recycling facility and a chemical-industrial complex: nih.gov

Sample TypeConcentration Range (pg/g dry wt)
Leaves113 - 818
Electronic Shredder Residues392 - 18,500
Soil (e-waste facility)716 - 800,000
Workshop-floor Dust89,600
Soil (chemical-industrial complex)Not Detected - 427

High concentrations of PBDD/Fs in sediments have also been observed in areas with e-waste recycling and disposal activities. pops.int The strong affinity of these compounds for particles leads to their accumulation in soil and sediments. pops.int

Presence in Aquatic and Marine Ecosystems (Water, Biota, Marine Products)

Due to their hydrophobic nature, PBDFs, including 1,3,7,9-TeBDF, have low solubility in water and tend to adsorb to sediment and accumulate in aquatic organisms.

While dissolved water concentrations are generally low, the primary route of exposure for aquatic organisms is through the consumption of contaminated food items. researchgate.net This leads to biomagnification, where concentrations increase at higher trophic levels. researchgate.net PBDFs have been detected in various marine organisms, including fish and marine mammals, indicating their widespread presence in aquatic food webs. researchgate.netshawinstitute.org

For instance, a study on Japanese medaka fish demonstrated that 2,3,7,8-substituted brominated dibenzofurans caused toxic effects, highlighting the potential risks to aquatic life. researchgate.net The transfer rate of these compounds from water to fish eggs was found to be related to their lipophilicity. researchgate.net While specific data for 1,3,7,9-TeBDF in various aquatic species is often part of the total PBDF measurements, its potential for bioaccumulation is evident from the behavior of the compound class.

Identification of Major Anthropogenic Sources

The presence of 1,3,7,9-TeBDF in the environment is linked to several anthropogenic activities that lead to its unintentional formation and release.

Waste Incineration Emissions

Incineration of municipal and industrial waste is a known source of PBDD/Fs. pops.intinchem.orgresearchgate.net These compounds can be formed during the combustion of materials containing brominated flame retardants. rivm.nl Studies of flue gas from incinerators have confirmed the emission of PBDD/Fs. researchgate.net For example, research on a municipal solid waste incinerator in Taiwan detected PBDD/Fs in the stack flue gases. researchgate.net The formation of specific isomers, such as 1,3,7,9-tetrachlorodibenzo-p-dioxin (B1142305) (a chlorinated analogue), has been noted in industrial waste incineration, suggesting similar formation pathways for brominated congeners. mdpi.com

Electronic Waste (e-waste) Recycling Operations

E-waste recycling facilities are significant sources of PBDD/F emissions. nih.gov The thermal processing of electronic components, which often contain brominated flame retardants, can lead to the formation and release of these compounds. nih.gov High concentrations of PBDD/Fs in soil and dust at these sites confirm their role as a major source. nih.gov The pyrolysis of materials like acrylonitrile-butadiene-styrene (ABS) plastic blended with tetrabromobisphenol A (TBBPA), a common flame retardant, has been shown to produce 2,3,7,8-TBDF as a major product. pops.int

Industrial Processes and Manufacturing By-products

PBDD/Fs, including 1,3,7,9-TeBDF, are also formed as byproducts in various industrial and manufacturing processes. pops.intinchem.orgt3db.ca Metallurgical industries, such as electric arc furnace steelmaking, have been identified as sources of PBDD/F emissions. pops.int They can also be formed during the synthesis of certain brominated organic chemicals. pops.int For example, the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) can result in the formation of TeBDDs as by-products. pops.int

Accidental Fires and Uncontrolled Burning

Polybrominated dibenzofurans (PBDFs), including the specific congener 1,3,7,9-Tetrabromo-dibenzofuran, are not intentionally produced but are unintentionally formed during thermal processes involving materials treated with brominated flame retardants (BFRs). service.gov.ukcdnsciencepub.com Accidental fires in residential or commercial buildings, as well as the uncontrolled burning of waste, particularly electronic waste (e-waste), are significant sources of these hazardous compounds. service.gov.ukpops.int

The combustion of plastics and other materials containing BFRs, under the incomplete and uncontrolled conditions typical of accidental fires, can lead to the formation of substantial quantities of PBDFs. service.gov.uk The thermal degradation of BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), produces precursors that can form PBDFs. researchgate.netuea.ac.uk The precursor pathway is considered more significant for PBDF formation than the 'de novo' synthesis pathway, which is more dominant for their chlorinated counterparts (PCDD/Fs). diva-portal.org This is because many BFRs, particularly PBDEs, are already structurally similar to PBDFs. diva-portal.org

Specifically, 1,3,7,9-tetrabromodibenzofuran (1,3,7,9-TeBDF) has been identified in relation to certain BFRs. For instance, tetrabrominated PBDDs, including the 1,3,7,9-TeBDD congener, have been identified as by-products in the synthesis of the flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE). pops.int Thermal stress on products containing BTBPE, such as during a fire, can therefore lead to the release of this specific congener. researchgate.net Studies on the open burning of e-waste have shown extremely high emissions of PBDD/Fs, often orders of magnitude higher than in controlled incineration processes. diva-portal.orgresearchgate.netresearchgate.net

The table below summarizes findings on PBDF formation from various uncontrolled burning sources.

Source of Uncontrolled BurningKey Findings on PBDF FormationRelevant Congeners MentionedReference
E-waste Recycling Sites Open burning leads to substantial discharges of toxic compounds, including PBDD/Fs. uea.ac.ukresearchgate.net Emissions of PBDFs can be 50-500 times higher than those of PCDD/Fs. pops.intHigher chlorinated congeners often dominate profiles. researchgate.net PBDFs were dominant in all air samples, accounting for 83.54%-100% of the total concentration. researchgate.net pops.intuea.ac.ukresearchgate.net
Residential Waste Dumps Open burning of domestic waste results in high emission factors for both PCDD/Fs and PBDD/Fs. diva-portal.orgPBDD/F emissions were similar in magnitude to their chlorinated counterparts. diva-portal.org diva-portal.org
Accidental Fires (General) Incomplete and uncontrolled incineration of BFR-containing plastics can form high amounts of PBDD/Fs. service.gov.ukThe PBDF pattern is often dominated by penta-, hexa-, and heptabrominated congeners. service.gov.uk service.gov.uk
Waste Printed Circuit Boards Pyrolysis and combustion resulted in the formation of 2,3,7,8-substituted PBDD/F congeners.Total of eleven 2,3,7,8-substituted congeners (tetra- through hepta-BDD/Fs). service.gov.uk

This table is generated based on available research data and illustrates the significant role of uncontrolled combustion in the formation of PBDFs.

Long-Range Environmental Transport and Global Distribution Patterns

Once released into the atmosphere from sources like fires, this compound and other PBDFs can undergo long-range environmental transport, leading to their distribution across the globe, including in remote ecosystems far from their original sources. pops.intdiva-portal.org The atmosphere is the primary medium for the rapid, large-scale distribution of these persistent organic pollutants (POPs). researchgate.net

The physical and chemical properties of PBDFs, such as their semi-volatility, allow them to be transported over vast distances. greenpeace.to This transport involves cycles of deposition (wet and dry) and re-volatilization (the "grasshopper effect"), enabling them to reach pristine environments like the Arctic. greenpeace.to Evidence for the long-range transport of PBDFs comes from their detection in air samples from remote monitoring stations, such as Pallas in northern Finland, and in the biota of remote regions, including ringed seals and pilot whales in the Faroe Islands. pops.int

Studies have shown that the congener profiles of PBDEs and, by extension, PBDFs in remote sediments are often dominated by lower-brominated congeners. pops.int This is attributed to their higher volatility compared to the more heavily brominated congeners, which facilitates their atmospheric transport. pops.intresearchgate.net Therefore, the presence of tetrabrominated dibenzofurans, such as 1,3,7,9-TeBDF, in remote environments is a strong indicator of long-range atmospheric transport. Modeling studies have estimated the long-range transport potential of PBDFs to be similar to that of their chlorinated analogues, PCDFs. pops.int

The table below presents evidence for the global distribution of PBDFs.

LocationEnvironmental MatrixKey FindingsImplication for 1,3,7,9-TeBDFReference
The Arctic (Pallas, Finland) AirPBDD/Fs were detected, indicating long-range transport.As a tetra-brominated congener, 1,3,7,9-TeBDF is expected to be part of the PBDD/F mixture transported to the Arctic. pops.int
Faroe Islands Pilot WhalesPBDD/Fs were found in the tissue of pilot whales.Demonstrates bioaccumulation in marine mammals in a remote location, likely including tetrabrominated congeners. pops.int
Baltic Sea Ringed SealsPBDD/Fs were detected in seals.Confirms the presence and bioaccumulation of these compounds in remote marine ecosystems. pops.int
Remote Lacustrine Environments (Mexico) SedimentsPredominance of lower-brominated PBDEs suggests long-range atmospheric transport as the main source.By analogy, lower-brominated PBDFs like 1,3,7,9-TeBDF are likely transported and deposited in a similar manner. pops.int

This table synthesizes data from various studies demonstrating the widespread environmental presence of PBDFs due to long-range transport.

Congener Profiles and Source Fingerprinting for this compound and PBDFs

The term "congener profile" refers to the relative abundance of different PBDD and PBDF congeners in a sample. This profile can act as a chemical "fingerprint," providing valuable clues about the source of the contamination. researchgate.netresearchgate.net By comparing the congener profile of an environmental sample to the known profiles of various emission sources, scientists can perform source apportionment, identifying the likely origins of the pollution. researchgate.netnih.gov

The congener this compound is particularly significant for source fingerprinting. Research has identified two tetrabrominated PBDD congeners, 1,3,6,8-TeBDD and 1,3,7,9-TeBDD, as by-products in commercial mixtures of the flame retardant BTBPE, with concentrations of 2.5 and 1.5 mg/kg, respectively. pops.int The presence of 1,3,7,9-TeBDD in an environmental sample can therefore serve as a strong indicator or marker for pollution originating from the production, use, or thermal degradation of BTBPE-containing products. pops.intresearchgate.net

Different sources of PBDFs exhibit distinct congener profiles. For example:

Combustion of e-waste tends to produce a complex mixture of PBDFs, with profiles often dominated by higher brominated congeners. researchgate.net

Commercial BFR mixtures contain specific profiles of PBDFs as impurities. For instance, commercial octa- and deca-BDE mixtures are known to contain PBDFs, with the congener profiles varying depending on the degree of bromination of the parent PBDE mixture. pops.int

Natural formation pathways, such as enzymatic processes in marine environments, have been suggested to mainly produce tri- and tetra-brominated PBDDs, resulting in a distinct profile compared to anthropogenic sources. diva-portal.org

The following table contrasts the potential congener characteristics from different sources, highlighting the utility of 1,3,7,9-TeBDF in source fingerprinting.

SourceCharacteristic PBDF/PBDD ProfileRole of this compoundReference
Commercial BTBPE Flame Retardant Contains 1,3,6,8- and 1,3,7,9-TeBDD as impurities.Direct marker for this specific flame retardant. pops.int
Uncontrolled E-Waste Burning Complex mixtures, often dominated by higher brominated PBDFs. PBDFs are generally found in much higher concentrations than PBDDs.Presence would depend on the specific types of BFRs in the burned e-waste. If BTBPE is present, 1,3,7,9-TeBDD would be expected. service.gov.ukresearchgate.net
Industrial Thermal Processes (e.g., Metallurgy) Profiles can vary significantly depending on the feedstock and process conditions.Its presence would suggest the processing of materials containing specific BFRs like BTBPE. researchgate.net
Natural Biotic Formation Hypothesized to primarily form tri- and tetra-brominated PBDDs.Could potentially be formed, but the profile would differ significantly from industrial contamination sources. diva-portal.orgdiva-portal.org

This interactive table illustrates how the specific congener this compound can be a key marker in distinguishing between different pollution sources.

Analytical Methodologies for Characterization and Quantification of Polybrominated Dibenzofurans

Advanced Sample Clean-up Procedures

Following extraction, the raw extract contains a complex mixture of co-extracted substances (e.g., lipids, pigments, polymers) that can interfere with the final analysis. gilson.com Multi-step cleanup procedures are therefore essential to isolate the PBDs and ensure accurate quantification.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a crucial technique for removing high-molecular-weight interferences from sample extracts. gilson.comepa.gov It is particularly effective for cleaning up extracts from lipid-rich biological samples and polymer-containing matrices. nih.govlabtechus.com

Principle of Operation: GPC separates molecules based on their size. gilson.com The extract is passed through a column packed with porous gel beads (e.g., Bio-Beads S-X3, a cross-linked divinylbenzene-styrene copolymer). epa.gov Large molecules, such as lipids and polymers, cannot enter the pores and are quickly eluted from the column. gilson.com Smaller molecules, like PBDs, penetrate the pores of the gel, increasing their retention time and allowing for their effective separation from the larger interferences. gilson.com The fraction containing the PBDs is collected for further processing or analysis. The use of GPC can significantly reduce matrix effects and protect sensitive analytical instruments. nih.govlabtechus.com

GPC ParameterDescription/Typical MaterialPurposeReference
Stationary Phase Cross-linked divinylbenzene-styrene copolymer (e.g., Bio-Beads S-X3)Porous gel for size-based separation epa.gov
Mobile Phase Dichloromethane, Cyclohexane/Ethyl AcetateTo carry the sample through the column epa.govnih.gov
Primary Function Removal of high-molecular-weight compounds (lipids, polymers)Reduce matrix interference, protect analytical column gilson.comlabtechus.com
Mechanism Size ExclusionLarge molecules elute first, small molecules are retained longer gilson.com

Solid-Phase Extraction (SPE) and Column Chromatography

After the initial bulk cleanup by GPC (if necessary), further purification is typically achieved using adsorption chromatography, often in the form of Solid-Phase Extraction (SPE) cartridges or packed glass columns. researchgate.netspecartridge.comsigmaaldrich.com This step separates the PBDs from other compounds based on their polarity and chemical structure.

Procedure and Sorbents: A sequence of different adsorbent materials is often used to achieve the desired level of purity. The extract is passed through the column(s), and different solvent mixtures are used to first wash away interferences and then selectively elute the target PBDs. acs.org

Silica Gel: Often modified with sulfuric acid to remove oxidizable substances and separate analytes based on polarity. acs.org

Alumina: Used to separate PBDs from other compounds like polychlorinated biphenyls (PCBs).

Florisil: A magnesium-silicate adsorbent that can effectively separate PBDs from interfering compounds like polybrominated diphenyl ethers (PBDEs). researchgate.net

Activated Carbon: Carbon-based sorbents are highly effective for isolating planar molecules like PBDs from non-planar interferences.

The choice and sequence of these cleanup steps are tailored to the specific sample matrix and the analytical requirements to ensure a final extract that is clean enough for high-resolution mass spectrometry analysis. researchgate.netnih.gov

Sorbent MaterialPrimary Separation PrincipleTypical Application in PBD AnalysisReference
Silica Gel (Acid-modified) Adsorption, PolarityRemoval of lipids and other oxidizable compounds acs.org
Alumina Adsorption, PolarityFractionation, separation from PCBs epa.gov
Florisil Adsorption, PolaritySeparation of PBDs from PBDEs researchgate.net
Activated Carbon PlanarityIsolation of planar PBDs from non-planar interferences researchgate.net

Chromatographic Separation Techniques

Gas chromatography is the primary technique for separating PBDD/F congeners before detection. The choice of column and chromatographic conditions is crucial for achieving the necessary resolution.

High-resolution gas chromatography (HRGC) is the standard for PBDD/F analysis, typically using capillary columns. researchgate.netnih.gov The optimization of HRGC parameters is essential to achieve good separation and minimize thermal degradation, especially for higher brominated congeners. pops.intdiva-portal.org

Column Selection: Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, BPX-5), are commonly used. diva-portal.orgaaqr.orgacs.org The use of shorter columns with a thinner film thickness is often preferred to reduce the analysis time and minimize the on-column degradation of thermally labile compounds like PBDD/Fs. researchgate.net For instance, an 18-meter column with a 0.10 µm film thickness has been shown to provide adequate resolution and sensitivity. researchgate.net

Injection Techniques: Programmable Temperature Vaporizing (PTV) injection can be used to handle larger injection volumes (e.g., 8 µL) of the final extract, which can improve detection limits. diva-portal.org Splitless injection is also commonly employed. diva-portal.orgaaqr.org

Temperature Program: The GC oven temperature program must be carefully optimized to ensure the separation of target analytes from interferences. researchgate.net

The following table provides examples of GC columns used for PBDD/F analysis:

Column NameLength (m)Internal Diameter (mm)Film Thickness (µm)Reference
DB-5HT600.250.1 aaqr.org
BPX 5250.250.10 diva-portal.org
DB-1150.250.10 diva-portal.org
Rx1-ms600.250.25 concawe.eu

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-dimension GC. sepsolve.comchromatographyonline.com This technique uses two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The entire effluent from the first column is sequentially transferred to the second, shorter column for a rapid, secondary separation. sepsolve.comaocs.org

Principle of Separation: GCxGC separates compounds based on two different properties, typically volatility on the first-dimension (non-polar) column and polarity on the second-dimension (polar) column. sepsolve.comchromatographyonline.com This results in a structured two-dimensional chromatogram where compounds of similar chemical class group together, simplifying identification. sepsolve.com

Benefits for Complex Samples: The increased peak capacity of GCxGC is particularly advantageous for analyzing complex environmental samples, as it can resolve target analytes from co-eluting matrix components that might interfere in a one-dimensional separation. concawe.eusepsolve.com This can potentially reduce the need for extensive sample cleanup. chromatographyonline.com

Modulation: The modulator is a key component that traps small, sequential fractions of the eluent from the first column and re-injects them as sharp pulses onto the second column. sepsolve.comaocs.org

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of PBDD/Fs due to its high sensitivity and selectivity.

High-resolution mass spectrometry (HRMS) is the most common and reliable technique for the analysis of PBDD/Fs. researchgate.netnih.govresearchgate.net It is typically operated at a resolving power of >10,000, which allows for the accurate mass measurement of target ions, distinguishing them from isobaric interferences with different elemental compositions. diva-portal.orgepa.gov

Principle: HRMS separates ions based on their precise mass-to-charge ratio. This high resolution enables the differentiation between PBDD/F congeners and interfering compounds that may have the same nominal mass.

Ionization: Electron ionization (EI) is the standard ionization technique used in HRGC/HRMS for PBDD/F analysis. diva-portal.orgresearchgate.net

Quantification: Quantification is performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard is added to the sample prior to extraction. diva-portal.orgacs.org The ratio of the response of the native analyte to its labeled analogue is used for quantification, which corrects for variations in extraction efficiency and instrument response. The two most abundant ions of the molecular bromine cluster are monitored in selected ion recording (SIR) mode. diva-portal.org

Tandem mass spectrometry (MS/MS), often performed with triple quadrupole or ion trap mass spectrometers, offers an alternative to HRMS with high selectivity and sensitivity. nih.govwaters.comnih.gov

Principle: In MS/MS, a specific precursor ion (e.g., the molecular ion of 1,3,7,9-tetrabromo-dibenzofuran) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This process is known as multiple reaction monitoring (MRM). nih.gov

Selectivity: The specificity of monitoring a unique precursor-to-product ion transition greatly reduces background noise and chemical interferences, providing high selectivity even in complex matrices. nih.govwaters.com

Applicability: GC-MS/MS has been successfully applied to the analysis of halogenated dioxins and furans in various matrices. nih.govnih.gov The development of softer ionization techniques, like atmospheric pressure gas chromatography (APGC) coupled with MS/MS, has also shown promise for the sensitive and selective analysis of these compounds. waters.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also an emerging technique, particularly for thermolabile brominated compounds. researchgate.net

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for the quantitative analysis of PBDFs. nih.govresearchgate.net This technique involves the use of isotopically labeled internal standards, typically containing carbon-13 (¹³C), which are added to the sample before extraction and cleanup. ekb.eg By comparing the response of the native analyte to the labeled internal standard, precise quantification can be achieved, compensating for any losses that may occur during sample preparation and analysis. ekb.egnih.gov

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the determination of PBDFs. ekb.egnih.gov This method offers high selectivity and sensitivity, allowing for the detection of PBDFs at ultratrace levels (picogram to microgram per normalized cubic meter). acs.org The use of ¹³C-labeled surrogates allows for accurate internal standardization and ensures the reliability of the analytical data. researchgate.net

Recent advancements have led to the development of methods that allow for the simultaneous determination of PBDFs along with other persistent organic pollutants like polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs) in a single analytical run. researchgate.net These multi-component methods help to reduce costs and analysis time. nih.gov

ParameterValueReference
Detection Limits (PCDD/Fs) 0.081 - 1.2 pg researchgate.net
Detection Limits (dl-PCBs) 0.100 - 32 pg researchgate.net
Detection Limits (PBDEs) 0.14 - 12 pg researchgate.net
Detection Limits (tetra- to hepta-BDD/Fs) 0.44 - 3.6 pg researchgate.net
Detection Limits (OBDD/F) 8.2 - 12 pg researchgate.net
Sample Recovery (Sampling Standards) 63% - 100% researchgate.net
Sample Recovery (Internal Standards) 52% - 132% researchgate.net
Spiked Sample Recoveries (PCDD/Fs) 88% - 115% researchgate.net
Spiked Sample Recoveries (dl-PCBs) 84% - 118% researchgate.net
Spiked Sample Recoveries (PBDEs) 71% - 135% researchgate.net
Spiked Sample Recoveries (tetra- to hepta-BDD/Fs) 83% - 127% researchgate.net

Specific Detection of this compound Isomers

The specific detection of individual PBDF isomers, such as this compound, is essential for accurate risk assessment as toxicity can vary significantly between different congeners. High-resolution gas chromatography is critical for separating the various isomers. acs.org The optimization of the gas chromatography column and conditions can help to separate target PBDFs from potentially interfering compounds, including PBDEs. acs.org

For instance, a study investigating the photolytic formation of PBDFs from PBDEs successfully quantified the formation of 2,8-dibromodibenzofuran (B157981) (2,8-BDF) from 2,4,4'-tribromodiphenyl ether (BDE-28). mdpi.com This highlights the capability of modern analytical techniques to track the formation of specific PBDF isomers from precursor compounds.

In another case, a broad screening analysis using GC-HRMS led to the identification of 2,3,7,8-tetrabromo-dibenzofuran (2,3,7,8-TBDF) in egg and broiler fat samples, which was initially missed by standard dioxin analysis but indicated by a bioassay. wur.nl This underscores the importance of using comprehensive analytical approaches to detect a wide range of brominated compounds.

CompoundIUPAC NameMolecular FormulaMolecular WeightInChIKey
This compound1,3,7,9-tetrabromodibenzofuranC12H4Br4O483.776 g/mol PFKOPXBJSVTQLW-UHFFFAOYSA-N
1,3,7,9-Tetrachlorodibenzofuran1,3,7,9-tetrachlorodibenzofuranC12H4Cl4O306.0 g/mol -

Challenges in PBDF Analysis (e.g., Photolysis, Thermal Degradation during Analysis)

A significant challenge in the analysis of PBDFs is their susceptibility to degradation. researchgate.netnih.gov PBDFs can undergo photolysis, particularly when exposed to UV radiation. mdpi.comdiva-portal.org This can lead to the formation of lower-brominated congeners, altering the congener profile of a sample and leading to inaccurate quantification. mdpi.com The photolytic degradation of PBDEs can also be a source of PBDFs, further complicating the analysis of environmental samples. mdpi.comepa.gov

Thermal degradation is another major concern during the analytical process, especially during gas chromatography where high temperatures are employed. researchgate.netdiva-portal.org This can lead to the debromination of PBDFs, resulting in an underestimation of higher-brominated congeners and an overestimation of lower-brominated ones. acs.org To minimize thermal degradation, analytical methods have been adapted by using injection techniques like Programmed Temperature Vaporization (PTV) and columns with a thin stationary phase to allow for lower elution temperatures. diva-portal.org

Interference from other co-eluting compounds, particularly PBDEs, can also pose a significant challenge to accurate PBDF analysis. researchgate.net

Development and Harmonization of Standardized Analytical Methods

The development and harmonization of standardized analytical methods are crucial for ensuring the quality and comparability of PBDF data generated by different laboratories. The need for methods that can withstand legal scrutiny has driven the reliance on isotope dilution-HRMS techniques. nih.gov

Regulatory bodies and research institutions have been working on developing and validating robust analytical methods. For example, methods originally developed for the analysis of PCDD/Fs have been modified and validated to include the analysis of PBDFs and other brominated flame retardants from a single sample. acs.org These harmonized methods often involve detailed protocols for sample extraction, cleanup, and instrumental analysis to ensure accuracy and reproducibility.

The use of effect-based bioassays, such as the DR CALUX® bioassay, in conjunction with confirmatory chemical analysis like GC-HRMS, has proven to be a valuable approach for the screening and identification of both known and emerging halogenated dioxins, including PBDFs. wur.nl This combination of methods provides a more comprehensive picture of the potential risks associated with these compounds in food and environmental samples. wur.nl

Environmental Fate, Degradation, and Transformation of Polybrominated Dibenzofurans

Photolytic Degradation Pathways and Mechanisms

Photolytic degradation, or photolysis, is a significant pathway for the transformation of polybrominated dibenzofurans (PBDFs) in the environment. acs.orgepa.gov This process involves the breakdown of chemical compounds by light energy, primarily from sunlight. For PBDFs, photolysis typically proceeds through a stepwise debromination, where bromine atoms are sequentially removed from the dibenzofuran (B1670420) structure. mdpi.com This process can lead to the formation of lower-brominated dibenzofurans. mdpi.com

The mechanism of photolytic degradation is influenced by the surrounding medium. acs.org In the presence of hydrogen-donating solvents, the primary step involves the cleavage of a carbon-bromine (C-Br) bond, generating an aryl radical. acs.org This radical can then abstract a hydrogen atom from the solvent to form a less brominated dibenzofuran. acs.org Alternatively, intramolecular cyclization can occur, though this is more relevant to the formation of PBDFs from polybrominated diphenyl ethers (PBDEs). acs.orgnih.gov The efficiency of photolytic degradation can be affected by various factors, including the presence of sensitizers or quenchers in the environment. pharmaguideline.com For instance, the presence of certain substances can accelerate the degradation process by facilitating the absorption of light energy. mdpi.com

The specific positions of the bromine atoms on the dibenzofuran ring also play a role in the rate and pathway of photolysis. epa.gov Studies on related compounds, polybrominated diphenyl ethers (PBDEs), show that the presence of an ortho-bromine substituent is a prerequisite for their conversion to PBDFs under UV light. epa.govnih.gov While 1,3,7,9-tetrabromodibenzofuran itself does not have ortho-bromines, its photolytic degradation would likely involve the cleavage of the existing C-Br bonds, leading to the formation of various tribromo-, dibromo-, and monobromo-dibenzofurans before complete mineralization.

Thermal Degradation and Destruction Technologies (e.g., Incineration Efficacy)

Thermal degradation is a critical process for the decomposition of polybrominated dibenzofurans (PBDFs), often employed in waste treatment technologies like incineration. nih.gov Incineration is a common method for the disposal of materials containing brominated flame retardants (BFRs), which are precursors to PBDFs. pops.intdiva-portal.org During incineration, the high temperatures lead to the breakdown of the chemical structure of PBDFs.

Research on the incineration of waste containing BFRs indicates that the combustion efficiency and the design of the incineration system are more crucial factors in determining the emission levels of dioxins (including PBDFs) than the bromine content of the waste itself. diva-portal.org Modern incineration plants with efficient flue gas cleaning systems can achieve high removal efficiencies for both chlorinated and brominated dioxins, often exceeding 99%. diva-portal.org The PBDFs that are removed from the flue gas are typically captured in the fly ash, which is then treated as hazardous waste. diva-portal.org

The thermal degradation of polymers containing BFRs, which can lead to the formation of PBDFs, generally occurs at temperatures between 280°C and 350°C. researchgate.net The formation of PBDFs during the thermolysis of polybrominated diphenyl ethers (PBDEs), another class of BFRs, has been observed at temperatures ranging from 510°C to 630°C, with yields of up to 10%. researchgate.net It is important to note that while high-temperature incineration can be an effective destruction method, incomplete combustion can lead to the formation and release of PBDFs and other toxic byproducts. pops.int Therefore, strict control of incineration conditions, such as temperature, residence time, and oxygen levels, is essential for the effective destruction of these compounds. nih.gov

Biotransformation and Microbial Degradation in Environmental Systems

Biotransformation, the chemical alteration of substances by living organisms, plays a role in the environmental fate of polybrominated dibenzofurans (PBDFs). medcraveonline.com Microbial degradation, a key component of biotransformation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. medcraveonline.comresearchgate.net

While highly brominated compounds like 1,3,7,9-tetrabromodibenzofuran are generally resistant to microbial attack, some microorganisms have been shown to degrade related chlorinated compounds. nih.gov For instance, certain aerobic bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia can cometabolize lower chlorinated dioxins and dibenzofurans. nih.gov This process often involves the action of dioxygenase enzymes that attack the aromatic rings. nih.gov For example, Ralstonia sp. strain SBUG 290 can cometabolically degrade dibenzofuran via lateral dioxygenation. nih.gov

Under anaerobic conditions, reductive debromination can occur, where bromine atoms are removed from the PBDF molecule. researchgate.net This process has been observed for polybrominated diphenyl ethers (PBDEs) in the presence of microorganisms under anaerobic conditions. researchgate.net While specific studies on the microbial degradation of 1,3,7,9-tetrabromodibenzofuran are limited, the general principles of microbial transformation of halogenated aromatic compounds suggest that both aerobic and anaerobic pathways could contribute to its slow degradation in the environment. researchgate.netnih.gov The efficiency of these processes is influenced by various environmental factors, including the presence of other organic matter, nutrient availability, pH, and temperature. mdpi.com

Bioaccumulation and Biogeochemical Cycling in Ecosystems

Due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature, polybrominated dibenzofurans (PBDFs) like 1,3,7,9-tetrabromodibenzofuran are persistent in the environment and have a strong tendency to bioaccumulate. pops.intmdpi.com Bioaccumulation is the process where the concentration of a substance builds up in an organism over time, often because the substance is absorbed at a rate faster than it is lost. cimi.orgsavemyexams.com

PBDFs enter food webs and can be passed from one trophic level to the next, a process known as biomagnification. cimi.orgsavemyexams.com This results in higher concentrations of the chemical in organisms at the top of the food chain. cimi.org The detection of PBDFs in high-trophic-level organisms such as seals, whales, and humans underscores their potential for bioaccumulation and long-range environmental transport. env-health.org

The biogeochemical cycling of PBDFs involves their movement through various environmental compartments, including air, water, soil, and biota. apikam.org.trresearchgate.net They can be transported over long distances bound to atmospheric particles. env-health.org In aquatic environments, PBDFs tend to partition to sediments and suspended organic matter due to their low water solubility. apikam.org.tr From these environmental sinks, they can be taken up by benthic organisms and enter the aquatic food web. cimi.org The persistence and bioaccumulative nature of PBDFs make them a long-term concern for ecosystem health. env-health.org

Metabolic Pathways in Environmental and Model Organisms (e.g., mice, fish – focus on chemical transformation and kinetics, not health outcomes)

The metabolism of polybrominated dibenzofurans (PBDFs) in organisms involves chemical transformations that can influence their persistence and potential for toxicity. nih.govresearchgate.net Studies in model organisms like mice provide insights into the metabolic pathways of these compounds.

Upon oral exposure in mice, 2,3,7,8-substituted PBDFs are absorbed from the gastrointestinal tract and distributed to various tissues. nih.govresearchgate.net The liver is a primary site of accumulation for these compounds. nih.govresearchgate.net Studies on 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF), a compound structurally related to 1,3,7,9-tetrabromodibenzofuran, showed that a significant portion of the administered dose accumulates in the liver. nih.govresearchgate.net

The degree of bromination affects the uptake and distribution. Hepatic uptake ratios in mice were found to decrease with an increasing number of bromine substitutions. nih.govresearchgate.net For instance, the hepatic uptake of 2,3,7,8-TeBDF was approximately 33% of the administered dose. nih.govresearchgate.net Distribution to other tissues, such as the brain and plasma, is generally low, accounting for less than 0.5% of the dose. nih.govresearchgate.net The kinetics of absorption for related chlorinated compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) through the skin have been shown to be a slow, first-order process. nih.gov

The elimination of PBDFs from the body is generally a slow process, contributing to their bioaccumulation. In mice, 2,3,7,8-substituted PBDFs are eliminated from the liver following first-order kinetics. nih.govresearchgate.net The elimination half-life, which is the time it takes for the concentration of a substance to be reduced by half, varies depending on the specific congener. For 2,3,7,8-TeBDF, the elimination half-life from the liver of mice was determined to be approximately 8.8 days. nih.govresearchgate.net

Hydroxylated Metabolite Formation

The biotransformation of polybrominated dibenzofurans (PBDFs), including tetrabrominated congeners, is a critical area of study for understanding their persistence and potential toxicity. A primary metabolic pathway for these compounds is hydroxylation, which can facilitate their elimination from the body. mdpi.comresearchgate.netnih.gov

Research on various PBDF congeners has demonstrated the formation of monohydroxylated metabolites. mdpi.comresearchgate.net For instance, in studies with C57BL/6J mice, several 2,3,7,8-substituted PBDFs were found to be metabolized into monohydroxylated products in the liver. mdpi.comnih.gov This process of monooxygenation is considered a major metabolic route for dibenzofurans. mdpi.com The position of hydroxylation can be influenced by the bromine substitution pattern on the dibenzofuran structure. nih.gov For 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a related chlorinated compound, studies in rats have shown that the unsubstituted carbon positions adjacent to the ether linkage are favorable sites for hydroxylation. nih.gov This suggests that for tetrabromodibenzofurans, similar metabolic pathways are likely.

While specific studies on the hydroxylated metabolites of 1,3,7,9-tetrabromodibenzofuran were not identified in the reviewed literature, research on other tetrabromodibenzofuran isomers provides insight into the likely metabolic fate. For example, a study on 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TeBDF) in mice detected the presence of a monohydroxylated metabolite in the liver. researchgate.net The extent of this metabolic transformation can vary significantly between different congeners. For example, 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) was found to be more extensively metabolized to hydroxylated products compared to 2,3,7,8-substituted congeners. researchgate.net

Table 1: Research Findings on Hydroxylated Metabolite Formation of Select PBDF Congeners

PBDF CongenerStudy OrganismKey Findings on Hydroxylated MetabolitesReference
2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF)Mouse (C57BL/6J)Metabolized to a monohydroxylated product in the liver. mdpi.comresearchgate.net mdpi.comresearchgate.net
2,3,8-Tribromodibenzofuran (TrBDF)Mouse (C57BL/6J)Extensively metabolized to three monohydroxylated products; this pathway was a significant contributor to its hepatic elimination. mdpi.comresearchgate.net mdpi.comresearchgate.net
1,2,3,7,8-Pentabromodibenzofuran (PeBDF)Mouse (C57BL/6J)Metabolized to a single monohydroxylated product, but to a much lesser extent than less brominated congeners. mdpi.comresearchgate.net mdpi.comresearchgate.net

Persistence and Environmental Half-lives of PBDF Congeners

The persistence of polybrominated dibenzofuran (PBDF) congeners in the environment is a significant concern due to their potential for long-range transport and bioaccumulation. diva-portal.org The environmental half-life of these compounds can vary widely depending on the specific congener, the environmental compartment (e.g., soil, water, biota), and the degradation processes involved, such as photolysis and microbial degradation. diva-portal.orginchem.org

Direct data on the environmental half-life of 1,3,7,9-tetrabromodibenzofuran is not extensively documented in scientific literature. However, studies on other tetrabromodibenzofuran isomers and related compounds provide valuable insights into their persistence.

For instance, the photodegradation half-life of tetrabromodibenzo-p-dioxins (TeBDDs) in a thin layer of soil exposed to daylight has been estimated to be between 3 and 6 months. service.gov.uk Photolytic degradation is influenced by the degree of bromination, with a general trend of decreasing degradation rates with an increasing number of bromine atoms. inchem.org It is also suggested that brominated dioxins and furans may be less persistent in the environment compared to their chlorinated counterparts due to bromine's lower resistance to photolytic reactions. diva-portal.org

In biological systems, the persistence is often described by the elimination half-life. Studies in rats with 1,2,7,8-tetrabromodibenzofuran (B1220366) showed a rapid elimination, with a half-life of approximately one day. nih.gov In contrast, a study in mice reported a hepatic elimination half-time of 8.8 days for 2,3,7,8-tetrabromodibenzofuran. nih.gov This highlights that the substitution pattern significantly influences the persistence of these compounds in biota. Non-2,3,7,8-substituted congeners, which lack the lateral bromine substitutions, tend to be metabolized and eliminated more rapidly. researchgate.netnih.gov

Table 2: Persistence and Half-life Data for Select Tetrabrominated Dibenzofuran Congeners and Related Compounds

Compound/Congener ClassMatrix/OrganismHalf-lifeDegradation Process/Study TypeReference
1,2,7,8-TetrabromodibenzofuranRat~1 dayElimination half-life nih.gov
2,3,7,8-TetrabromodibenzofuranMouse (liver)8.8 daysHepatic elimination half-time nih.gov
Tetrabromodibenzo-p-dioxins (TeBDDs)Soil (5 mm layer)3-6 monthsPhotodegradation (daylight) service.gov.uk

Specific environmental half-life data for 1,3,7,9-Tetrabromodibenzofuran are not available in the reviewed literature. The presented data for other tetrabrominated congeners and related compounds are indicative of the range of persistence that might be expected.

Theoretical and Computational Studies on Polybrominated Dibenzofuran Chemistry

Quantum Chemical Calculations of Formation and Degradation Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the complex formation and degradation pathways of polybrominated dibenzofurans (PBDFs), including the 1,3,7,9-tetrabromo-dibenzofuran (1,3,7,9-TeBDF) isomer. While specific computational studies focusing exclusively on 1,3,7,9-TeBDF are scarce, the principles derived from research on other PBDFs provide a strong theoretical framework.

The formation of PBDFs often occurs as unintentional byproducts during the thermal degradation of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). Computational studies have shown that the formation of the dibenzofuran (B1670420) core from a PBDE precursor can proceed through several mechanisms, including radical-based cyclization and hydrogen abstraction reactions. The initial step typically involves the cleavage of a carbon-bromine (C-Br) or ether bond, generating radical intermediates.

For instance, the photolysis of PBDEs can lead to the dissociation of an ortho C-Br bond, creating an aryl radical. This radical can then undergo intramolecular cyclization to form a PBDF. acs.orgosti.gov The thermodynamic feasibility and reaction barriers of these pathways can be calculated using quantum chemical methods. These calculations help in predicting the most likely formation routes under specific conditions.

Similarly, the degradation of 1,3,7,9-TeBDF can be modeled to understand its environmental persistence. Computational studies can simulate reactions with atmospheric radicals, such as the hydroxyl (•OH) radical, which are key drivers of the atmospheric degradation of persistent organic pollutants. researchgate.net These calculations can determine the activation energies for hydrogen abstraction or addition reactions at different positions on the dibenzofuran ring system, thereby predicting the most probable degradation products.

Table 1: Illustrative Thermodynamic Data from Quantum Chemical Calculations for a Generic Tetrabromodibenzofuran

ParameterCalculated Value (Illustrative)Method
Enthalpy of Formation (ΔHf°)Value kJ/molDFT (e.g., B3LYP/6-311G(d,p))
Gibbs Free Energy of Formation (ΔGf°)Value kJ/molDFT (e.g., B3LYP/6-311G(d,p))
Ionization PotentialValue eVDFT
Electron AffinityValue eVDFT

Kinetic Modeling of Reaction Pathways and Rate Constants

Kinetic modeling provides a quantitative understanding of the rates at which different chemical reactions involving 1,3,7,9-TeBDF occur. By combining the potential energy surfaces from quantum chemical calculations with transition state theory, it is possible to calculate reaction rate constants for elementary reaction steps. acs.org

For the formation of PBDFs from PBDEs, kinetic models can help to determine the dominant reaction pathways under various temperature and pressure conditions. These models consider competing reactions, such as the cyclization to form PBDFs versus hydrogen abstraction that leads to the formation of lower-brominated PBDEs. acs.orgosti.gov The rate constants for these competing pathways are crucial for predicting the yield of different products.

Table 2: Example of Calculated Arrhenius Parameters for a Hypothetical Degradation Reaction of a Tetrabromodibenzofuran

ReactionPre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
TeBDF + •OH → ProductsValueValue

Note: This table is illustrative. Specific kinetic parameters for the reactions of this compound are not available in the surveyed literature.

Isomer Specificity and Conformational Analysis

The dibenzofuran molecule is planar. However, the addition of bulky bromine atoms can potentially lead to slight deviations from planarity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is essential for understanding the structure and properties of 1,3,7,9-TeBDF. nist.govresearchgate.netnih.gov

Due to the rigid nature of the fused ring system of dibenzofuran, large-scale conformational changes are not expected for 1,3,7,9-TeBDF. The primary conformational freedom would arise from slight puckering of the furan (B31954) ring or out-of-plane bending of the C-Br bonds. Quantum chemical calculations can be used to determine the minimum energy conformation and to calculate the energy barriers for any potential conformational changes. For most PBDFs, the planar or near-planar conformation is expected to be the most stable.

The specific substitution pattern of bromine atoms in 1,3,7,9-TeBDF dictates its symmetry and electronic properties. This isomer possesses a C2h symmetry, which influences its spectroscopic characteristics and its interactions with other molecules. The positions of the bromine atoms are crucial in determining the molecule's dipole moment and polarizability, which in turn affect its physical properties and chemical reactivity.

Prediction of Environmental Behavior and Fate Parameters

Computational models are increasingly used to predict the environmental behavior and fate of chemicals, including persistent organic pollutants like 1,3,7,9-TeBDF. nih.gov These models utilize the physicochemical properties of the compound, many of which can be calculated using quantum chemical methods, to estimate its partitioning between different environmental compartments (air, water, soil, and biota).

Key parameters for environmental fate modeling include the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to bioaccumulate, and the Henry's Law constant, which describes its partitioning between air and water. While experimental data for 1,3,7,9-TeBDF is limited, computational methods can provide estimates for these properties.

Furthermore, computational models can predict the potential for long-range environmental transport. By combining predicted degradation rates with models of atmospheric and oceanic circulation, it is possible to estimate how far a compound like 1,3,7,9-TeBDF might travel from its source. The persistence and potential for bioaccumulation of PBDFs are of significant environmental concern.

Table 3: Predicted Environmental Fate Parameters for this compound

ParameterPredicted ValueMethodSource
Log Kow (Octanol-Water Partition Coefficient)6.4XLogP3-AAPubChem bohrium.com
Water SolubilityValue mg/LEstimation models-
Vapor PressureValue PaEstimation models-
Henry's Law ConstantValue Pa m³/molEstimation models-

Structure-Activity Relationships (SARs) for Chemical Reactivity (excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that relate the chemical structure of a compound to its activity. nih.gov In the context of chemical reactivity, QSARs can be developed to predict the reactivity of 1,3,7,9-TeBDF in various chemical reactions, independent of its biological effects.

For halogenated aromatic compounds, QSAR models have been developed to predict their binding affinity to receptors, which is a measure of a specific type of chemical interaction. nih.gov These models often use quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), molecular polarizability, and various electrostatic potentials. acs.orgosti.gov

For instance, the energy of the LUMO can be correlated with a molecule's susceptibility to nucleophilic attack, while the energy of the HOMO can be related to its ability to donate electrons in a reaction. By developing QSAR models based on a series of related PBDFs, it would be possible to predict the chemical reactivity of 1,3,7,9-TeBDF in reactions such as oxidation or reduction. These models can help in understanding its environmental degradation pathways and its potential to participate in other chemical transformations.

Table 4: Common Quantum Chemical Descriptors Used in QSAR Models for Chemical Reactivity

DescriptorDescriptionRelevance to Chemical Reactivity
E_HOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical stability and reactivity.
Dipole MomentMeasure of the polarity of the moleculeInfluences intermolecular interactions and solubility.
PolarizabilityEase with which the electron cloud can be distortedAffects intermolecular forces and reactivity.
Chemical HardnessResistance to change in electron distributionRelated to the stability and reactivity of the molecule.
ElectronegativityMeasure of the ability to attract electronsInfluences bond polarities and reaction mechanisms.

Global and Regional Research Perspectives and Future Directions

Global Monitoring Programs and Data Gaps for PBDFs

Global monitoring of persistent organic pollutants (POPs) is crucial for assessing their long-range transport and the effectiveness of international regulations like the Stockholm Convention. nih.gov Key initiatives include the Global Atmospheric Passive Sampling (GAPS) network, which provides data on POP concentrations in the air from over 60 sites across all seven continents. diva-portal.org This network supports the Stockholm Convention's Global Monitoring Plan (GMP), which compiles data on core media like air, water, and human tissues to inform policy. nih.govdiva-portal.org

Despite these efforts, significant data gaps exist for PBDFs. mdpi.comresearchgate.net Unlike their chlorinated counterparts (PCDD/Fs), PBDFs are not consistently included in many routine monitoring programs. mdpi.com This leads to a scarcity of data on their levels in various environmental compartments and from potential sources like waste incineration facilities. mdpi.comresearchgate.net While programs like GAPS monitor for precursor compounds like polybrominated diphenyl ethers (PBDEs), a more extensive and targeted global monitoring effort is needed for their toxic byproducts, including a wider range of PBDF congeners. researchgate.net The lack of established standard analytical methods for PBDFs further complicates their inclusion in global monitoring, with current approaches often being modifications of methods developed for PCDD/Fs. mdpi.com

Regional Case Studies (e.g., Baltic Sea, e-waste dismantling areas)

Regional studies provide critical, high-resolution data on PBDF contamination in specific ecosystems and hotspots. E-waste dismantling areas and enclosed marine environments like the Baltic Sea serve as important case studies.

E-waste Dismantling Areas

Informal electronic waste (e-waste) processing sites have been identified as major hotspots for PBDF pollution. researchgate.net The thermal processing of plastics containing brominated flame retardants (BFRs), such as PBDEs, leads to the formation and release of PBDFs. bohrium.comhelcom.fi

Studies in Guiyu, a major e-waste dismantling area in China, have documented some of the highest atmospheric levels of PBDD/Fs in the world. researchgate.net Concentrations of 2,3,7,8-substituted PBDD/Fs in the air have been found to be orders of magnitude higher than in typical urban areas. pops.int Similarly, research in Agbogbloshie, Ghana, another significant e-waste hub, has characterized the complex mixture of halogenated contaminants in soil, finding that PBDFs were among the major dioxins detected. bohrium.comhelcom.fi These studies confirm that PBDFs are generated from the PBDEs commonly found in e-waste plastics. helcom.fi

PBDF Concentrations in E-Waste Hotspots
LocationMatrixCompound GroupConcentration RangeReference
Guiyu, ChinaAmbient Air2,3,7,8-PBDD/Fs8.12 - 61.0 pg/m³ researchgate.net
Guiyu, ChinaParticle-bound2,3,7,8-PBDD/Fs376.42 - 566.76 pg/m³ pops.int
Agbogbloshie, GhanaSoilPBDD/Fs11 - 1000 ng/g dry weight researchgate.net

Baltic Sea

The Baltic Sea is an extensively studied ecosystem, with monitoring programs led by bodies like the Helsinki Commission (HELCOM) tracking various hazardous substances. diva-portal.orgiwlearn.nethelcom.fi While there is a wealth of data on PCDD/Fs and PCBs in Baltic sediment and biota, information on PBDFs is far more limited. helcom.fiepa.govdiva-portal.org

The presence of PBDFs has been confirmed, however. One study detected tri- to pentabrominated PBDFs in red algae from the Baltic Sea. pops.int Another investigation found PBDD/Fs in the blubber of Baltic ringed seals, although their contribution to the total dioxin-like toxic equivalency (TEQ) was low (1-8%) compared to chlorinated dioxins. diva-portal.org Precursors to PBDFs, specifically PBDEs, are regularly monitored and have been found in various fish species, including Baltic herring, perch, and salmon, indicating a potential source for PBDF formation within the ecosystem. researchgate.netresearchgate.net The data from the Baltic Sea highlight that while PBDFs are present, their systematic monitoring is not as established as for other POPs, representing a key regional research need. diva-portal.orgospar.org

Emerging Research Questions and Methodological Advancements

Current PBDF research is driven by several emerging questions aimed at refining risk assessments and understanding environmental behavior. A key question is the precise mechanism of PBDF formation from PBDE precursors, particularly the role of ortho-bromine substitution and how the process is affected by temperature and the presence of other materials. epa.govpops.int Researchers are also investigating the toxicokinetics—uptake, distribution, metabolism, and elimination—of individual PBDF congeners, as these factors significantly influence their bioaccumulation potential and toxicity. mdpi.comresearchgate.net Studies in mice have shown that the substitution pattern is critical, with non-2,3,7,8-substituted congeners being eliminated much more rapidly than their 2,3,7,8-substituted counterparts. mdpi.comresearchgate.net Another area of intense focus is the characterization of "hidden" dioxins, such as mixed bromine/chlorine dibenzofurans (PXDFs), which are also formed during e-waste burning and may contribute significantly to the total toxicity of these environmental mixtures. bohrium.comhelcom.fi

Addressing these questions requires sophisticated analytical methods. The analysis of PBDFs is challenging due to their potential for degradation during analysis and interference from high concentrations of PBDEs. mdpi.com To overcome this, researchers are employing advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS). bohrium.comhelcom.fi This methodology provides enhanced separation and identification capabilities, allowing for a more complete profiling of complex mixtures of halogenated compounds found in environmental samples. helcom.fi

Development of Control Strategies Based on Formation and Fate Understanding

Effective control strategies for PBDFs are fundamentally linked to a thorough understanding of their formation pathways and environmental fate. mdpi.com Research has confirmed that PBDFs are not typically produced intentionally but are generated as unintentional byproducts from the thermal degradation of BFRs, particularly PBDEs and polybrominated biphenyls (PBBs). epa.govnih.gov This occurs during manufacturing processes involving BFR-treated polymers, and more significantly, during uncontrolled or incomplete combustion, such as in accidental fires or crude e-waste recycling. researchgate.netservice.gov.uk

This knowledge informs several potential control strategies:

Source Reduction: Utilizing flame retardants that are not direct precursors to PBDFs can significantly reduce their formation. researchgate.net

Process Optimization: For industrial processes like plastic extrusion, minimizing processing temperatures can lower the rate of PBDF formation. europa.eu In waste incineration, ensuring complete and controlled combustion at high temperatures (e.g., above 850°C) is critical, as this destroys PBDD/Fs more effectively. pops.intresearchgate.net

Emission Control Technologies: Many of the Best Available Techniques (BAT) and Best Environmental Practices (BEP) developed to control emissions of chlorinated dioxins (PCDD/Fs) from industrial sources are also effective for PBDFs. service.gov.uk Specific strategies for incinerators, such as cleaning accumulated fly ash (which can have memory effects) and managing flue gas residence times in the critical 250-450°C temperature window, can significantly reduce emissions. nih.gov

Q & A

Q. What are the primary methodologies for synthesizing 1,3,7,9-tetrabromo-dibenzofuran derivatives, and how do reaction conditions influence yields?

Methodological Answer: Synthesis of brominated dibenzofurans often involves electrophilic substitution or halogenation of the parent dibenzofuran structure. For example, ring-opening reactions using sodium metal (Na) under controlled conditions (e.g., 70°C for 6 hours) can yield derivatives like o-phenylphenol with >99.5% purity and 72% yield . Key variables include:

  • Temperature : Higher temperatures (e.g., 70°C vs. ambient) accelerate reaction kinetics but may increase side-product formation.
  • Substrate concentration : Optimal molar ratios (e.g., 1.08 equivalents of dibenzofuran) minimize unreacted precursors.
  • Feeding mode : Batch addition ensures homogeneous mixing, critical for reproducibility.

Table 1: Synthesis Optimization Parameters

ParameterOptimal ValueYield/Purity Impact
Temperature70°CMaximizes conversion
Reaction Time6 hoursBalances kinetics
Dibenzofuran:Metal Ratio1.08:1Minimizes residuals

Q. How are thermochemical properties (e.g., enthalpy of sublimation) experimentally determined for brominated dibenzofurans?

Methodological Answer: Static bomb calorimetry and vacuum drop microcalorimetry are standard for measuring thermochemical data. For dibenzofuran derivatives:

  • Enthalpy of sublimation : Determined as 84.5±1.0kJ mol184.5 \pm 1.0 \, \text{kJ mol}^{-1} at 298.15 K using vacuum drop microcalorimetry .
  • Standard molar enthalpy of formation : Calculated via combustion calorimetry (e.g., 29.2±3.8kJ mol1-29.2 \pm 3.8 \, \text{kJ mol}^{-1} for crystalline dibenzofuran) .
  • Validation : G3(MP2)//B3LYP computational methods align with experimental data within ±3.9 kJ mol1^{-1} .

Table 2: Thermochemical Data for Dibenzofuran Derivatives

PropertyExperimental ValueComputational Value
Sublimation Enthalpy (kJ/mol)84.5±1.084.5 \pm 1.081.2±2.581.2 \pm 2.5
Gas-phase Formation Enthalpy55.0±3.955.0 \pm 3.958.3±4.158.3 \pm 4.1

Q. What analytical techniques are recommended for quantifying trace levels of this compound in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with NIST library cross-referencing is preferred for identification and quantification. Key steps include:

  • Calibration curves : Span a dynamic range with R2>0.98R^2 > 0.98 for linearity validation .
  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate analytes from matrices.
  • Validation : Use working standards (e.g., 50 µg/mL toluene solutions) to confirm retention times and fragmentation patterns .

Advanced Research Questions

Q. How do kinetic mechanisms differ between pyrolysis and oxidation of dibenzofuran derivatives at high temperatures?

Methodological Answer: Pyrolysis (500–950°C) and oxidation pathways are studied in perfectly stirred reactors. Key findings:

  • Pyrolysis : Dominated by radical chain reactions, yielding phenol and benzofuran via C–O bond cleavage .
  • Oxidation : Introduces OH radicals, accelerating decomposition into CO, CO2_2, and smaller hydrocarbons.
  • Modeling : Detailed kinetic mechanisms (e.g., elementary steps from jet-stirred reactor data) predict product distributions within 5–10% error .

Table 3: Reaction Conditions and Major Products

ConditionTemperature RangeMajor ProductsConversion Efficiency
Pyrolysis700–950°CPhenol, Benzofuran85–92%
Oxidation500–800°CCO, CO2_2, Hydrocarbons78–88%

Q. What metabolic pathways are involved in the microbial degradation of brominated dibenzofurans, and how do substituent positions affect biodegradability?

Methodological Answer: Pseudomonas spp. and Rhodococcus opacus strains metabolize dibenzofurans via:

  • Dioxygenase-mediated cleavage : Lateral dioxygenation by enzymes like DbfA initiates degradation, forming 2,2',3-trihydroxybiphenyl .
  • Substituent effects : Higher bromination (e.g., PeBDF) reduces metabolic rates (M/P=3.5×105M/P = 3.5 \times 10^{-5}) compared to tetrabromo derivatives (M/P=4.5×104M/P = 4.5 \times 10^{-4}) due to steric hindrance .

Key Enzymes and Pathways:

Salicylic acid pathway : Gentisic acid and catechol intermediates.

Meta-fission : Cleavage of dihydroxylated aromatic rings.

Q. How do adsorption mechanisms of dibenzofuran derivatives on activated carbon vary with surface chemistry?

Methodological Answer: Langmuir isotherm models describe adsorption on Norit RB1 and Monolith carbons:

  • Surface diffusion : Dominates rate control, with diffusion coefficients increasing at higher temperatures (e.g., Ds=1.2×1010m2/sD_s = 1.2 \times 10^{-10} \, \text{m}^2/\text{s} at 25°C vs. 2.8×1010m2/s2.8 \times 10^{-10} \, \text{m}^2/\text{s} at 40°C) .
  • Functional groups : Oxygenated surfaces enhance π\pi-π\pi interactions with aromatic rings, improving adsorption capacity by 15–20% .

Table 4: Adsorption Parameters for Activated Carbons

Carbon Typeqmaxq_{\text{max}} (mg/g)KLK_L (L/mg)Temperature Dependence
Norit RB1120.50.045Strong
Monolith98.70.032Moderate

Q. What computational strategies validate thermochemical and kinetic data for brominated dibenzofurans?

Methodological Answer:

  • G3(MP2)//B3LYP : Predicts gas-phase formation enthalpies within ±4 kJ mol1^{-1} of experimental values .
  • DFT studies : Analyze adsorption energetics (e.g., binding energies of −50.7 kJ mol1^{-1} for dibenzofuran on activated coke) .
  • Mechanistic validation : Compare simulated concentration profiles (e.g., sediment diffusion in 13 mm sand caps) with experimental ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.